3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
Description
3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a substituted dihydrothiophene 1,1-dioxide derivative characterized by a 4-phenoxyphenylamino group at the 3-position of the thiophene ring. The dihydrothiophene 1,1-dioxide core is synthesized via cyclization or functionalization of pre-oxidized thiophene precursors . The introduction of an amino group at the 3-position enhances its reactivity and enables further derivatization, making it a versatile intermediate for synthesizing polyfunctionalized sulfones.
Key structural features include:
- Sulfone group: The 1,1-dioxide moiety imparts electron-withdrawing properties, stabilizing the ring system and influencing reactivity.
- Amino substituent: The 4-phenoxyphenylamino group introduces steric bulk and aromaticity, which may modulate biological activity or material properties.
Properties
IUPAC Name |
1,1-dioxo-N-(4-phenoxyphenyl)-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-21(19)11-10-14(12-21)17-13-6-8-16(9-7-13)20-15-4-2-1-3-5-15/h1-11,14,17H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOIXPQXGRUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring followed by the introduction of the phenoxyphenyl and amino groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiophene ring itself.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenoxyphenyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxyphenyl or amino moieties.
Scientific Research Applications
Key Reactions
- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction : Modifications of functional groups or the thiophene ring can be achieved through reduction.
- Substitution : Electrophilic or nucleophilic substitutions can occur at the phenoxyphenyl or amino groups.
Chemistry
3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide serves as a building block for synthesizing more complex molecules and materials. Its structure allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic avenues for related diseases.
Medicine
In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent . Its ability to interact with biological macromolecules such as proteins and nucleic acids positions it as a candidate for drug development targeting various diseases.
Industry
The compound finds applications in developing advanced materials , including:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronic devices.
- Photovoltaic Cells : The compound's characteristics are being investigated for enhancing the efficiency of solar cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study 2 | Anticancer Properties | Showed inhibition of cancer cell lines in vitro, indicating possible applications in oncology. |
| Study 3 | Material Science | Utilized in developing organic thin-film transistors with improved charge mobility compared to traditional materials. |
Mechanism of Action
The mechanism of action of 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The phenoxyphenyl and amino groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their activity. The thiophene ring can also participate in electron transfer processes, making the compound useful in electronic applications.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key analogues of dihydrothiophene 1,1-dioxides, highlighting substituents, molecular properties, and synthesis methods:
Reactivity and Stability
- Thermal Stability : Diaryl derivatives (e.g., 2,5-diaryl-4-hydroxy-3-keto compounds) undergo SO₂ extrusion under acidic conditions, forming diketones .
- Silica Gel Sensitivity : Silyl-substituted derivatives (e.g., 3-trimethylsilyl-dihydrothiophene dioxide) are unstable during chromatography, whereas germyl analogues remain intact .
- Halogen Exchange : 3-Bromo derivatives can be converted to iodo or chloro analogues via nucleophilic substitution (e.g., NaI or HgCl₂ treatment) .
Biological Activity
3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a thiophene ring fused with a phenoxyphenyl group. Its molecular formula is , and it features a sulfone group that contributes to its reactivity and biological interactions.
Research indicates that 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can disrupt cellular proliferation, particularly in rapidly dividing cells such as cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria or fungi.
Biological Activity Data
The biological activity of 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has been evaluated in various in vitro and in vivo studies. The following table summarizes key findings from recent research:
Case Study 1: Anticancer Activity
In a study involving MCF-7 breast cancer cells, treatment with 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide at concentrations of 100 µM significantly decreased the intracellular pH (pHi), leading to increased apoptosis rates. The mechanism was linked to the disruption of metabolic homeostasis within the cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibition against E. coli at concentrations as low as 50 µg/mL, suggesting potential applications in combating antibiotic-resistant infections.
Research Findings and Future Directions
Recent findings highlight the promising biological activities associated with 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic dosages and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
